molecular formula C21H17FN2O4S B280273 ethyl 5-(4-fluorophenyl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(4-fluorophenyl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B280273
M. Wt: 412.4 g/mol
InChI Key: ZNTGWIUEGJFKIF-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(4-fluorophenyl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a chemical compound that has gained significant attention in scientific research. This compound is a member of the thiazolo[3,2-a]pyrimidine family and has shown potential in various applications, particularly in the field of medicinal chemistry. In

Mechanism of Action

The mechanism of action of Ethyl 5-(4-fluorophenyl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood. However, it has been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is believed to improve cognitive function.
Biochemical and Physiological Effects:
Ethyl 5-(4-fluorophenyl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which may be beneficial in the treatment of neurodegenerative diseases. It has also been shown to have anti-inflammatory activity, which may be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 5-(4-fluorophenyl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate in lab experiments is its potential use in the treatment of various diseases. Another advantage is its relatively simple synthesis method. However, a limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to work with in certain applications.

Future Directions

There are several future directions for the research of Ethyl 5-(4-fluorophenyl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in the treatment of epilepsy. Additionally, further research could be done to improve the solubility of this compound in water, which would make it more useful in certain applications. Finally, more research could be done to fully understand the mechanism of action of this compound, which would provide insight into its potential therapeutic uses.

Synthesis Methods

The synthesis method for Ethyl 5-(4-fluorophenyl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves the reaction of 2-aminothiazole with ethyl acetoacetate and 4-fluorobenzaldehyde in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired compound. The yield of this reaction is reported to be around 70%.

Scientific Research Applications

Ethyl 5-(4-fluorophenyl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has shown potential in various scientific research applications, particularly in the field of medicinal chemistry. This compound has been reported to exhibit antitumor, antifungal, and antiviral activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

Molecular Formula

C21H17FN2O4S

Molecular Weight

412.4 g/mol

IUPAC Name

ethyl (2Z)-5-(4-fluorophenyl)-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H17FN2O4S/c1-3-28-20(26)17-12(2)23-21-24(18(17)14-4-6-15(22)7-5-14)19(25)16(29-21)10-13-8-9-27-11-13/h4-11,18H,3H2,1-2H3/b16-10-

InChI Key

ZNTGWIUEGJFKIF-YBEGLDIGSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C/C4=COC=C4)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=COC=C4)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=COC=C4)S2)C

Origin of Product

United States

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